Atopaxar hydrobromide, also known as E-5555, is classified as a small molecule drug and specifically functions as a selective and reversible antagonist of the protease-activated receptor-1 (PAR-1) for thrombin. It has been investigated primarily for its use in treating conditions like coronary artery disease and acute coronary syndrome . The compound's development has been supported by various studies that highlight its safety profile and efficacy in preclinical and clinical trials .
The synthesis of atopaxar hydrobromide involves several key steps, typically beginning with the preparation of intermediates that can be further modified to achieve the desired molecular structure. The detailed synthetic route includes:
The exact parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often proprietary to the developing pharmaceutical companies .
Atopaxar hydrobromide has a complex molecular structure characterized by the following features:
The InChIKey for atopaxar hydrobromide is QWKAUGRRIXBIPO-UHFFFAOYSA-N, which can be used for database searches related to this compound .
Atopaxar hydrobromide participates in several chemical reactions primarily related to its pharmacological function:
Atopaxar hydrobromide operates through a well-defined mechanism:
The physical and chemical properties of atopaxar hydrobromide are crucial for understanding its behavior in biological systems:
Atopaxar hydrobromide has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2